![molecular formula C19H13F3N6OS B2567357 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 868968-80-3](/img/structure/B2567357.png)
2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Beschreibung
This compound features a triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-3-yl group and at position 6 with a thioether-linked acetamide. The acetamide nitrogen is further substituted with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl moiety enhances lipophilicity and metabolic stability, while the pyridazine core contributes to π-π stacking interactions with biological targets.
Eigenschaften
IUPAC Name |
2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6OS/c20-19(21,22)13-3-5-14(6-4-13)24-16(29)11-30-17-8-7-15-25-26-18(28(15)27-17)12-2-1-9-23-10-12/h1-10H,11H2,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRFXITXUIRER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, alongside relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. A common synthetic route includes:
- Formation of the Triazole Ring : The reaction of 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate forms a hydrazide intermediate. This is cyclized using carbon disulfide and potassium hydroxide to yield the triazole structure.
- Thioether Formation : The introduction of a thiol group is achieved through nucleophilic substitution reactions involving thiophenol derivatives.
- Acetamide Formation : The final step involves acylation with an appropriate acetic acid derivative to complete the synthesis of the target compound .
Anticancer Properties
Research indicates that derivatives of the triazolo[4,3-b]pyridazine scaffold exhibit significant anticancer activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
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22i | A549 | 0.83 |
22i | MCF-7 | 0.15 |
22i | HeLa | 2.85 |
These findings highlight the potential of such compounds as effective agents in cancer therapy .
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in disease pathways:
- Carbonic Anhydrase : This enzyme plays a crucial role in regulating pH and fluid balance. Inhibition studies suggest that the compound binds effectively to its active site, thereby blocking its function.
- Cholinesterase : Inhibitors of cholinesterase are critical in treating neurodegenerative diseases such as Alzheimer's. The compound's mechanism involves competitive inhibition, which may enhance neurotransmitter levels in synaptic clefts .
The biological activity of this compound is largely attributed to its structural features that allow it to interact with specific molecular targets:
- Binding Affinity : The triazole moiety enhances binding affinity to target enzymes through hydrogen bonding and π-stacking interactions.
- Cell Cycle Arrest : Studies have demonstrated that compounds similar to this one can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A series of experiments conducted on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells showed that compounds derived from the same scaffold exhibited IC50 values ranging from 0.008 to 0.012 μM, indicating potent antiproliferative activity .
- Enzyme Inhibition Assays : The evaluation of enzyme inhibition revealed that the compound effectively inhibited both carbonic anhydrase and cholinesterase with IC50 values in the low micromolar range, suggesting potential therapeutic applications in treating conditions like glaucoma and Alzheimer's disease .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a pyridine ring linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety through a thioether linkage. The trifluoromethyl group enhances lipophilicity and biological activity. Its molecular formula is , with a molecular weight of approximately 419.5 g/mol.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit broad-spectrum antimicrobial properties. Compounds similar to the one in focus have demonstrated significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, studies have shown that triazole derivatives can be up to 16 times more effective than traditional antibiotics against resistant strains .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Similar triazolo derivatives have been evaluated for their effectiveness against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, certain derivatives have shown IC50 values in the low micromolar range, indicating strong inhibitory effects on tumor growth .
Neurological Applications
Triazole derivatives have been explored for their neuroprotective effects and potential use in treating neurological disorders. The unique structural features of the compound may contribute to its ability to modulate neurotransmitter systems or inhibit pathways involved in neurodegeneration .
Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole compounds for their antibacterial activity. The results indicated that certain derivatives exhibited MIC values comparable to or better than established antibiotics like gentamicin and ciprofloxacin. The structure-activity relationship (SAR) highlighted the importance of electron-withdrawing groups in enhancing antibacterial potency .
Study 2: Anticancer Activity
In another investigation, various triazolo derivatives were tested against multiple cancer cell lines. One notable compound demonstrated an IC50 of 0.83 μM against A549 cells and showed promise as a c-Met kinase inhibitor. These findings suggest that modifications to the triazole framework can lead to significant improvements in anticancer activity .
Summary of Applications
Vergleich Mit ähnlichen Verbindungen
Key Findings and Implications
Core Heterocycle : The pyridazine core in the target compound offers superior hydrogen-bonding capacity compared to thiadiazole or pyrazine analogs, which may enhance target engagement in epigenetic or kinase pathways.
Substituent Effects :
- The 4-trifluoromethylphenyl group balances lipophilicity and metabolic stability, outperforming polar (tetrahydrofuran) or sterically hindered (methyl-phenyl) substituents.
- Thioether linkages provide reversible binding, contrasting with the acrylamide’s covalent mechanism .
Pharmacological Potential: Structural similarities to the Lin-28-inhibiting analog suggest the target compound may also modulate CSC differentiation, though this requires experimental validation .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of triazolo-pyridazine derivatives typically involves multi-step sequences. For example, triazolo cores are often constructed via cyclocondensation of hydrazine derivatives with nitriles or via Huisgen cycloaddition. The trifluoromethylphenyl acetamide moiety can be introduced through nucleophilic substitution or thioether coupling. Key steps include:
- Thioether linkage : Reacting a mercapto-triazolo-pyridazine intermediate with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Trifluoromethyl group incorporation : Suzuki-Miyaura coupling or direct substitution using 4-(trifluoromethyl)aniline.
Yield optimization requires controlled temperatures (0–60°C), inert atmospheres, and stoichiometric ratios (e.g., 1:1.2 for thiol:chloroacetamide). Impurities from incomplete cyclization can be minimized via HPLC purification .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : H and C NMR confirm regiochemistry of the triazolo-pyridazine core and acetamide linkage. The pyridinyl proton signals typically appear as doublets near δ 8.5–9.0 ppm, while trifluoromethyl groups are identified via F NMR .
- X-ray crystallography : Resolves ambiguities in heterocyclic ring conformations and hydrogen-bonding networks, as demonstrated for analogous triazolo-thiadiazines .
- HRMS : Validates molecular weight (expected m/z ~478.1 for C₁₉H₁₂F₃N₆OS) and detects halogenated byproducts .
Intermediate-Level Questions
Q. How does the trifluoromethyl group influence physicochemical properties?
The -CF₃ group enhances lipophilicity (logP increase by ~1.5 units) and metabolic stability by resisting oxidative degradation. This is critical for improving blood-brain barrier penetration in CNS-targeted studies. Computational tools like Molinspiration or SwissADME predict logP and solubility, which should be experimentally validated via shake-flask assays .
Q. What strategies mitigate solubility challenges during in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffers.
- Nanoparticle formulation : Encapsulation with PEGylated lipids improves aqueous dispersion (e.g., 80% encapsulation efficiency via solvent evaporation) .
- pH adjustment : The acetamide’s pKa (~8.5) allows ionization in slightly acidic buffers (pH 6.5), enhancing solubility .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?
- Core modifications : Replace the pyridinyl group with pyrimidine or quinazoline to assess binding affinity changes (e.g., IC₅₀ shifts in EGFR or VEGFR2 assays) .
- Substituent effects : Compare -CF₃ with -Cl or -OCH₃ at the phenyl ring to evaluate steric and electronic impacts.
- Assay conditions : Use ATP-concentration-matched kinase assays (e.g., 10 μM ATP in TR-FRET format) to minimize false positives .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., μM vs. nM ranges) may arise from:
Q. What computational methods predict binding modes with therapeutic targets?
- Docking : AutoDock Vina or Glide simulates interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17). The triazolo-pyridazine core often forms π-π stacking with Phe-723 .
- MD simulations : GROMACS-based 100-ns trajectories assess stability of hydrogen bonds with Lys-721 and Asp-831 .
- Free energy calculations : MM-PBSA quantifies ΔG binding, correlating with experimental ΔΔG from ITC .
Methodological Resources
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